molecular formula C11H11N3O2 B6171082 methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate CAS No. 90145-37-2

methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B6171082
CAS No.: 90145-37-2
M. Wt: 217.22 g/mol
InChI Key: GIDZYLNBUBPGLQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through various methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of automated reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group on the triazole ring

Properties

CAS No.

90145-37-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-methyl-5-phenyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-14-10(11(15)16-2)12-9(13-14)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

GIDZYLNBUBPGLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)OC

Purity

95

Origin of Product

United States

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